CB2 Receptor Binding Affinity: NEA vs. PEA
Nervonoyl ethanolamide (NEA) demonstrates high-affinity binding to the human cannabinoid receptor type 2 (CB2), with a measured Ki of 6.2 nM in a competitive displacement assay using [³H]CP-55,940 in HEK293 cells expressing recombinant human CB2 [1]. In contrast, palmitoyl ethanolamide (PEA), a frequently used NAE comparator, exhibits a Ki of 13.9 μM (13,900 nM) at human CB2 under similar assay conditions . This represents an approximately 2,200-fold higher affinity for NEA relative to PEA at the CB2 receptor. Additionally, NEA binds to mouse CB2 with a Ki of 3.7 nM and to rat brain CB1 with a Ki of 11 nM [2].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.2 nM (human CB2); 3.7 nM (mouse CB2) |
| Comparator Or Baseline | PEA: 13,900 nM (13.9 μM) human CB2 |
| Quantified Difference | NEA Ki is ~2,200-fold lower (higher affinity) than PEA at human CB2 |
| Conditions | HEK293 cells expressing recombinant human CB2; [³H]CP-55,940 radioligand displacement |
Why This Matters
This orders-of-magnitude difference in CB2 affinity dictates that NEA, not PEA, is the appropriate selection for experiments probing CB2-mediated signaling pathways or for assays requiring a lipid-based CB2 agonist tool.
- [1] BindingDB. CHEMBL4249729: Ki = 6.2 nM at human CB2 receptor (HEK293 cells, [³H]CP-55,940 displacement). View Source
- [2] BindingDB. BDBM50463780: Ki = 3.7 nM at mouse CB2; Ki = 11 nM at rat CB1. View Source
